1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one involves several steps. One common method includes the reaction of 3-phenylpropiophenone with propylamine and subsequent hydrolysis. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: Common substitution reactions involve the replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized phenyl derivatives, while reduction can produce different reduced amines .
Scientific Research Applications
1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular ion channels and its potential use in modulating biological pathways.
Medicine: Extensively researched for its antiarrhythmic properties and potential therapeutic applications in treating cardiac arrhythmias.
Mechanism of Action
The compound exerts its effects by blocking sodium channels in the cardiac cells, which helps to stabilize the cardiac membrane and prevent abnormal electrical activity. This action reduces the occurrence of arrhythmias. The molecular targets include the sodium channels, and the pathways involved are primarily related to the modulation of ion flow in cardiac cells .
Comparison with Similar Compounds
Similar Compounds
Flecainide: Another antiarrhythmic agent with a similar mechanism of action but different chemical structure.
Amiodarone: A widely used antiarrhythmic with a broader spectrum of activity but more complex side effects.
Quinidine: An older antiarrhythmic with a different chemical structure and mechanism of action.
Uniqueness
1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one is unique due to its specific chemical structure, which allows it to effectively block sodium channels with fewer side effects compared to some other antiarrhythmic agents. Its balanced efficacy and safety profile make it a valuable option in the treatment of certain arrhythmias .
Properties
Molecular Formula |
C21H25NO3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C21H25NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-13,18,22-23H,2,14-16H2,1H3 |
InChI Key |
STGHQQSGJSJCGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2)O |
Origin of Product |
United States |
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